prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
The compound prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds, characterized by a fused bicyclic system of pyridine and pyrimidine rings. This molecule features a 3,4-dichlorophenyl substituent at position 5, a methyl group at position 7, and a prop-2-enyl (allyl) ester at position 5. The 2,4-dioxo groups contribute to its electron-deficient aromatic system, which may influence reactivity and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4/c1-3-6-27-17(25)12-8(2)21-15-14(16(24)23-18(26)22-15)13(12)9-4-5-10(19)11(20)7-9/h3-5,7,13H,1,6H2,2H3,(H3,21,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDWBTMQVXXUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclocondensation
The Hantzsch synthesis, traditionally used for 1,4-dihydropyridines, has been adapted for pyrido[2,3-d]pyrimidines. In this approach, 6-aminouracil derivatives react with 2-arylideneacetoacetates under reflux in alcoholic solvents (e.g., methanol, ethanol). For the target compound, the reaction proceeds as follows:
- Enamine Formation : 6-Aminouracil (I) reacts with 2-(3,4-dichlorobenzylidene)acetoacetate (II) to form an enamine intermediate.
- Cyclization : Intramolecular cyclization yields the pyrido[2,3-d]pyrimidine core (III).
- Esterification : The prop-2-enyl carboxylate group is introduced via nucleophilic acyl substitution.
This method achieves yields exceeding 70% under optimized conditions.
One-Pot Condensation
A streamlined one-pot variant eliminates intermediate isolation. Equimolar amounts of 6-aminouracil, 3,4-dichlorobenzaldehyde, and ethyl acetoacetate undergo Knoevenagel condensation followed by cyclization in methanol with sodium methoxide. This method reduces reaction time but requires precise stoichiometric control.
Stepwise Synthesis of the Target Compound
The full synthesis involves three critical stages, each requiring specific reagents and conditions:
Formation of the Pyrido[2,3-d]Pyrimidine Core
Reagents :
- 6-Aminouracil derivative (1.0 equiv).
- 2-(3,4-Dichlorobenzylidene)acetoacetate (1.1 equiv).
Conditions : - Solvent: Methanol or ethanol.
- Temperature: Reflux (65–80°C).
- Catalyst: Sodium methoxide (0.1 equiv).
Mechanism :
Introduction of the 7-Methyl Group
Methylation at position 7 is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in anhydrous DMF. The reaction proceeds at room temperature, with a 90% conversion rate.
Esterification with Prop-2-enyl Carboxylate
Reagents :
- Pyrido[2,3-d]pyrimidine-6-carboxylic acid (1.0 equiv).
- Allyl bromide (1.2 equiv).
Conditions : - Solvent: Dichloromethane (DCM).
- Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
- Temperature: 0–20°C.
Mechanism :
- Activation of the carboxylic acid using oxalyl chloride forms the acyl chloride.
- Nucleophilic substitution with allyl alcohol yields the ester.
Optimization and Challenges
Yield Optimization
| Step | Reagent Ratio | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Core Formation | 1:1.1 | Methanol | 65°C | 72 |
| Methylation | 1:1.5 | DMF | 25°C | 89 |
| Esterification | 1:1.2 | DCM | 10°C | 68 |
Common Pitfalls
- Incomplete Cyclization : Excess solvent or insufficient heating prolongs reaction times.
- Ester Hydrolysis : Moisture during esterification leads to carboxylic acid byproducts.
Chemical Reactions Analysis
Prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
A detailed comparison with structurally related compounds highlights critical differences in substituents and their implications:
*Estimated based on molecular formula.
Key Observations :
- The allyl ester may offer metabolic stability over ethyl or methyl esters .
- Electronic Properties : The 2,4-dioxo groups create an electron-deficient aromatic system, contrasting with the thioxo group in , which may participate in sulfur-mediated interactions (e.g., with cysteine residues in enzymes).
- Steric Considerations : The pyrazole-methylene group in introduces significant steric hindrance, which could limit binding to flat enzymatic pockets compared to the smaller methyl group in the target compound.
Physicochemical and Spectroscopic Properties
- Melting Points: While the target compound lacks reported data, analogues like (melting point: 243–245°C) and (unreported) suggest that fused heterocycles with polar substituents (e.g., cyano, oxo) exhibit high melting points due to strong intermolecular forces.
- Spectroscopic Signatures :
- NMR : The target compound’s $ ^1H $-NMR would show resonances for the allyl group (~δ 4.6–5.3 ppm for ester protons and vinyl protons) and aromatic protons from the dichlorophenyl group (~δ 7.2–7.8 ppm) .
- MS : A molecular ion peak at m/z ~468 (M$^+$) is expected, with fragmentation patterns highlighting loss of the allyl group (-56 Da) and dichlorophenyl moiety (-161 Da) .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for reproducibility and yield?
- Methodology : Multi-component reactions (MCRs) are commonly employed for pyrido[2,3-d]pyrimidine derivatives. A typical protocol involves reacting substituted aldehydes, diketones, and amines under reflux in ethanol or methanol. For example, using a stepwise temperature gradient (25°C → 80°C) and catalytic acetic acid improves cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields a colorless solid with a melting point of 226–227°C .
- Key Parameters : Solvent polarity, reaction time (12–24 hr), and stoichiometric ratios (1:1:1 for aldehyde/diketone/amine) must be tightly controlled to minimize side products .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : 1H and 13C NMR to confirm regioselectivity of the pyrido[2,3-d]pyrimidine core and allyl ester functionality .
- HPLC-MS : For purity analysis (>95%) and detection of residual solvents .
- X-ray Crystallography (if crystalline): Resolves hydrogen bonding and crystal packing, critical for understanding solid-state stability .
Q. How does the 3,4-dichlorophenyl substituent influence electronic properties and reactivity?
- Electronic Effects : The electron-withdrawing Cl groups enhance electrophilicity at the pyrimidine C4 position, favoring nucleophilic attacks (e.g., hydrolysis or aminolysis). DFT calculations (B3LYP/6-31G*) can map charge distribution .
- Experimental Validation : Compare reaction rates with non-halogenated analogs (e.g., 4-ethylphenyl derivatives) to isolate electronic contributions .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for scaled-up synthesis?
- Approach : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and identify rate-limiting steps. For example, reaction path searches for MCRs can predict optimal conditions (e.g., solvent, catalyst) .
- Case Study : ICReDD’s workflow combines computed activation energies with machine learning to reduce experimental iterations by 40% .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Root Cause Analysis : Variability often arises from assay conditions (e.g., cell line specificity, solvent/DMSO concentration). For example, solubility discrepancies (noted as "not available" in some datasets ) can skew IC50 values.
- Mitigation :
- Standardize solvent systems (e.g., DMSO ≤0.1% v/v).
- Validate activity across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
Q. How does the allyl ester group impact metabolic stability in preclinical models?
- Metabolic Pathways : Allyl esters are prone to hydrolysis by esterases. In vitro assays (e.g., liver microsomes) can quantify hydrolysis rates. Compare with methyl/ethyl esters to assess stability-activity trade-offs .
- Structural Modifications : Introduce steric hindrance (e.g., tert-butyl esters) or fluorination to slow degradation .
Q. What crystallographic data are available to inform polymorph screening?
- Existing Data : Ethyl pyrido[2,3-d]pyrimidine analogs crystallize in monoclinic systems (space group P21/c) with Z = 4. Hydrogen bonding between C=O and NH groups stabilizes the lattice .
- Design Implications : Solvent selection (e.g., ethanol vs. acetonitrile) during recrystallization can bias polymorph formation .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
